3-Bromo-4-ethylbenzonitrile
Description
3-Bromo-4-ethylbenzonitrile (CAS 170230-29-2) is an aromatic nitrile derivative with the molecular formula C₉H₈BrN. Its structure comprises a benzene ring substituted with a bromine atom at the 4-position, an ethyl group at the 3-position, and a nitrile group. The compound typically exists as a colorless to light yellow liquid or solid, depending on purity and storage conditions .
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
3-bromo-4-ethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
JUZVNJIBNQVCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-ethylbenzonitrile involves the bromination of 4-ethylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Reduction: 3-Bromo-4-ethylbenzylamine.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-Bromo-4-ethylbenzonitrile serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom can be substituted in nucleophilic aromatic substitution reactions, allowing for the formation of diverse derivatives. For instance, it can react with sodium methoxide to yield 3-methoxy-4-ethylbenzonitrile.
Key Reactions
- Nucleophilic Substitution : The bromine atom is replaced by various nucleophiles.
- Reduction Reactions : The nitrile group can be reduced to an amine using lithium aluminum hydride, producing 3-bromo-4-ethylbenzylamine.
- Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to create biaryl compounds.
Material Science
Polymer Production
In material science, this compound is utilized in the preparation of advanced materials and polymers. Its unique structure contributes to the development of polymers with specific properties, such as enhanced thermal stability and mechanical strength. The compound can be polymerized to form new materials that exhibit desirable characteristics for various applications .
Pharmaceutical Applications
Drug Development
The compound is significant in pharmaceutical chemistry as a building block for synthesizing potential drug candidates. Research has indicated that derivatives of this compound exhibit biological activities that can be harnessed for therapeutic purposes. For example, studies have shown that certain derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics .
Case Study: Antibacterial Activity
A study demonstrated that compounds derived from this compound showed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship revealed that modifications at the ethyl group significantly influenced antibacterial efficacy .
Agricultural Applications
Agrochemical Development
In agriculture, this compound may be utilized in the development of agrochemicals, including herbicides and pesticides. Its chemical properties allow it to interact effectively with biological systems, potentially leading to the creation of more effective agricultural chemicals that enhance crop protection while minimizing environmental impact.
Data Summary Table
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for various chemical reactions | Participates in nucleophilic substitutions and coupling |
| Material Science | Polymer production | Enhances thermal stability and mechanical properties |
| Pharmaceuticals | Drug development | Exhibits antibacterial and antifungal activities |
| Agriculture | Development of agrochemicals | Potential for effective herbicides and pesticides |
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethylbenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The nitrile group can also participate in hydrogen bonding and other interactions in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 3-Bromo-4-ethylbenzonitrile and related benzonitrile derivatives:
Key Findings:
Steric and Electronic Effects: Ethyl vs. Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitrile (-CN) groups decrease electron density on the benzene ring, directing electrophilic substitutions to meta/para positions. In contrast, ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups are electron-donating, activating ortho/para positions .
Reactivity and Synthetic Utility :
- Bromomethyl derivatives (e.g., 3-Bromo-4-(bromomethyl)benzonitrile) are highly reactive, enabling further alkylation or cross-coupling reactions .
- Hydroxy-substituted derivatives (e.g., 3-Bromo-4-hydroxybenzonitrile) are amenable to etherification or esterification, expanding their utility in drug discovery .
Biological and Industrial Applications :
Biological Activity
3-Bromo-4-ethylbenzonitrile is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position of the benzene ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of this compound is C9H8BrN. Its structure can be represented as follows:
Key Physical Properties:
- Molecular Weight: 211.07 g/mol
- Boiling Point: Approximately 83-85 °C
- Melting Point: 43.5-45.0 °C
Biological Activity Overview
Research indicates that brominated aromatic compounds, including this compound, exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The biological effects are often linked to the compound's ability to interact with specific cellular targets.
The biological activity of this compound can be attributed to its structural features:
- Bromine Atom: Enhances lipophilicity and can participate in halogen bonding.
- Nitrile Group: May facilitate interactions with enzymes or receptors through hydrogen bonding.
Anticancer Activity
A study conducted on various benzonitrile derivatives, including this compound, revealed significant anticancer properties against melanoma cells. The mechanism was associated with the induction of apoptosis and modulation of signaling pathways such as AKT/BIM .
Antimicrobial Properties
Research has shown that brominated aromatic compounds possess antimicrobial activity. In vitro studies demonstrated that this compound exhibited inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Anticancer Effects
In a comparative study, this compound was tested alongside other benzonitrile derivatives for their effectiveness against cancer cell lines. The results indicated that this compound significantly reduced cell viability in melanoma models, with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of this compound. The compound demonstrated strong inhibition against specific cytochrome P450 enzymes, which are crucial in drug metabolism. This property suggests potential implications for drug-drug interactions when used in therapeutic settings .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
